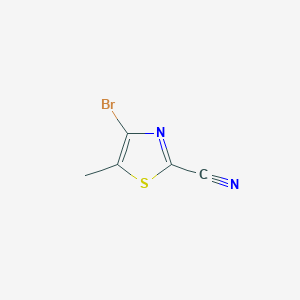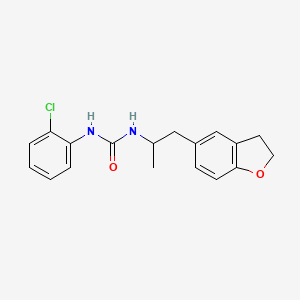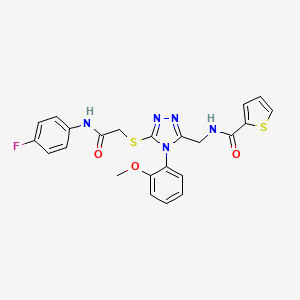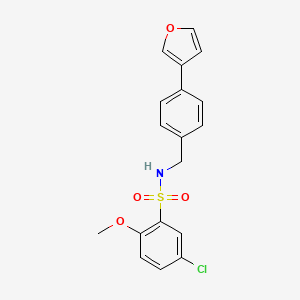![molecular formula C21H18FN3O2 B2783273 2-[1-[2-(4-Fluorophenyl)acetyl]azetidin-3-yl]-6-phenylpyridazin-3-one CAS No. 2380183-69-5](/img/structure/B2783273.png)
2-[1-[2-(4-Fluorophenyl)acetyl]azetidin-3-yl]-6-phenylpyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-[2-(4-Fluorophenyl)acetyl]azetidin-3-yl]-6-phenylpyridazin-3-one, also known as Compound A, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 2-[1-[2-(4-Fluorophenyl)acetyl]azetidin-3-yl]-6-phenylpyridazin-3-one A is not fully understood. However, studies have suggested that this compound A exerts its anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, this compound A has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
This compound A has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound A can induce changes in gene expression, leading to alterations in cellular signaling pathways. Additionally, this compound A has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[1-[2-(4-Fluorophenyl)acetyl]azetidin-3-yl]-6-phenylpyridazin-3-one A in lab experiments is that it exhibits potent anticancer activity against a variety of cancer cell lines. Additionally, this compound A has been shown to have low toxicity in normal cells, making it a potential candidate for further development as a cancer therapy. However, one of the limitations of using this compound A in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several potential future directions for research on 2-[1-[2-(4-Fluorophenyl)acetyl]azetidin-3-yl]-6-phenylpyridazin-3-one A. One area of interest is the development of more efficient synthesis methods for this compound A, which may make it more accessible for further study. Additionally, further research is needed to fully understand the mechanism of action of this compound A, which may lead to the development of more effective cancer therapies. Finally, studies are needed to investigate the potential therapeutic applications of this compound A in other disease states, such as inflammatory diseases.
Métodos De Síntesis
2-[1-[2-(4-Fluorophenyl)acetyl]azetidin-3-yl]-6-phenylpyridazin-3-one A is synthesized through a multistep process that involves the reaction of 4-fluorophenylacetic acid with ethyl chloroformate to form an intermediate compound. The intermediate compound is then reacted with azetidine-3-one to form the key intermediate, which is further reacted with 2-phenyl-3,6-dichloropyridazine to yield this compound A.
Aplicaciones Científicas De Investigación
2-[1-[2-(4-Fluorophenyl)acetyl]azetidin-3-yl]-6-phenylpyridazin-3-one A has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that this compound A exhibits strong anticancer activity against a variety of cancer cell lines, including lung, breast, and colon cancer cells. Additionally, this compound A has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
2-[1-[2-(4-fluorophenyl)acetyl]azetidin-3-yl]-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2/c22-17-8-6-15(7-9-17)12-21(27)24-13-18(14-24)25-20(26)11-10-19(23-25)16-4-2-1-3-5-16/h1-11,18H,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJXVCDWPOQNQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)F)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-((3-Chlorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2783199.png)
![N-(4-butylphenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2783200.png)



![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2783207.png)
![9-(2-methoxyethyl)-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2783208.png)


